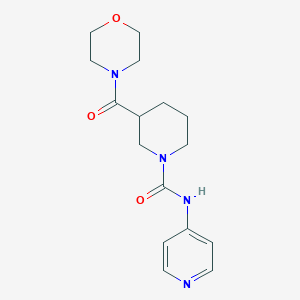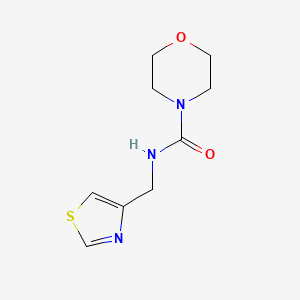
3-(morpholine-4-carbonyl)-N-pyridin-4-ylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(morpholine-4-carbonyl)-N-pyridin-4-ylpiperidine-1-carboxamide, also known as MPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of piperidine-based molecules and has shown promising results in various studies related to drug development.
Scientific Research Applications
3-(morpholine-4-carbonyl)-N-pyridin-4-ylpiperidine-1-carboxamide has been extensively studied for its potential applications in drug development. It has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases. This compound has also been investigated for its ability to inhibit the activity of certain enzymes, such as protein kinase C and phosphodiesterase, which are involved in various cellular processes.
Mechanism of Action
The exact mechanism of action of 3-(morpholine-4-carbonyl)-N-pyridin-4-ylpiperidine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of various cellular processes, including cell growth and differentiation. It has also been shown to inhibit phosphodiesterase, an enzyme that plays a role in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as reduce inflammation in animal models. This compound has also been shown to have a positive effect on the cardiovascular system, reducing blood pressure and improving endothelial function.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(morpholine-4-carbonyl)-N-pyridin-4-ylpiperidine-1-carboxamide is its versatility in various laboratory experiments. It can be easily synthesized and has been shown to exhibit a wide range of biological activities. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of 3-(morpholine-4-carbonyl)-N-pyridin-4-ylpiperidine-1-carboxamide. One potential application is in the treatment of cancer, where this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. Another potential application is in the treatment of inflammatory diseases, where this compound has been shown to exhibit anti-inflammatory properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of medicine.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases. While further research is needed to fully understand its mechanism of action and potential applications, this compound holds great promise for the future of drug development.
Synthesis Methods
3-(morpholine-4-carbonyl)-N-pyridin-4-ylpiperidine-1-carboxamide can be synthesized through a multi-step process involving the reaction of pyridine-4-carboxylic acid with morpholine-4-carbonyl chloride to form 3-(morpholine-4-carbonyl)-N-pyridin-4-ylacrylamide. This intermediate product is then subjected to reduction using sodium borohydride and palladium on carbon to yield this compound.
properties
IUPAC Name |
3-(morpholine-4-carbonyl)-N-pyridin-4-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c21-15(19-8-10-23-11-9-19)13-2-1-7-20(12-13)16(22)18-14-3-5-17-6-4-14/h3-6,13H,1-2,7-12H2,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTUXQWKQOZPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=NC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S)-1-[[2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7542559.png)
![N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542566.png)
![[3-[(4-methylphenyl)methyl]piperidin-1-yl]-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7542573.png)
![3-[1-(2-Methoxyphenyl)piperidin-4-yl]-1-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]urea](/img/structure/B7542576.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-methylpiperidine-1-carboxamide](/img/structure/B7542577.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]azepane-1-sulfonamide](/img/structure/B7542584.png)
![2-(6-fluoro-1H-indol-3-yl)-N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7542588.png)
![1-(Furan-2-ylmethyl)-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542594.png)
![3-[3-[(4-methylphenyl)methyl]piperidine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7542597.png)
![N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine](/img/structure/B7542605.png)
![N-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7542621.png)
![N-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-4-pyrazol-1-ylbenzamide](/img/structure/B7542629.png)

